2-(2-Bromophenyl)pyrrolidine

Overview

Description

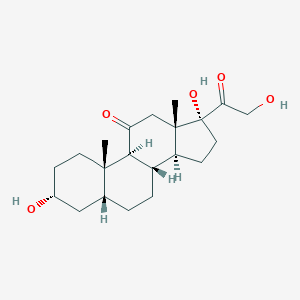

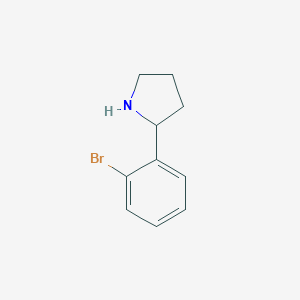

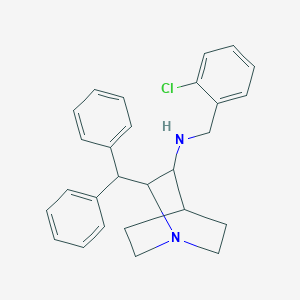

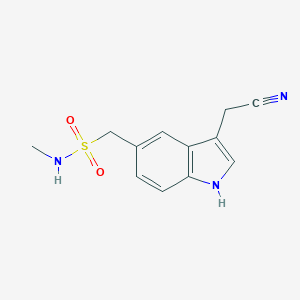

2-(2-Bromophenyl)pyrrolidine is a compound with the CAS Number: 129540-24-5 and Linear Formula: C10H12BrN . It has a molecular weight of 226.12 . The IUPAC name for this compound is 2-(2-bromophenyl)pyrrolidine .

Synthesis Analysis

The synthesis of 2-(2-Bromophenyl)pyrrolidine has been reported in the literature. The basified aqueous was extracted with ethyl acetate, the combined organics washed with brine, dried with sodium sulfate, evaporated and chromatographed on silica gel eluting with methylene chloride-ethanol to give 2-(2-Bromophenyl)pyrrolidine.Molecular Structure Analysis

The molecular structure of 2-(2-Bromophenyl)pyrrolidine has been determined by x-ray crystallography and computational simulations . The distal phenyl group of the molecule binds to the active site of cyclophilin A .Chemical Reactions Analysis

Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents . They play key roles in pharmacotherapy, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .Physical And Chemical Properties Analysis

2-(2-Bromophenyl)pyrrolidine is a colorless or white to yellow solid or liquid . It has a density of 1.009g/cm3 , a boiling point of 298.9ºC at 760 mmHg , and a flash point of 120.6ºC .Scientific Research Applications

ABAD Inhibitors in Medicinal Chemistry

- Applications : These inhibitors find relevance in treating diseases such as Alzheimer’s and cancer . Their unique structure, facilitated by 2-(2-Bromophenyl)pyrrolidine, enhances their ABAD inhibitory properties.

Bcl-2 Inhibitors for Disease Management

Organic Chemistry Building Block

- Potential Uses : It offers applications in drug discovery and material science due to its unique reactivity and stability .

Hybrid Compound Series

- Bioactive Properties : These compounds exhibit diverse bioactivities, making them relevant for drug discovery and development .

Pyrrolidine Ring-Based Bioactive Molecules

Mechanism of Action

Target of Action

The primary targets of 2-(2-Bromophenyl)pyrrolidine are enzymes such as Amyloid Binding Alcohol Dehydrogenase (ABAD) and Bcl-2 . ABAD is a key enzyme involved in the pathogenesis of Alzheimer’s disease and certain types of cancer . Bcl-2 is a protein that regulates cell death (apoptosis), and its dysregulation is implicated in various diseases, including cancers and autoimmune disorders .

Mode of Action

2-(2-Bromophenyl)pyrrolidine interacts with its targets by modulating their activity. In the case of ABAD, it acts as a non-competitive inhibitor . This means that it binds to the enzyme at a site other than the active site, changing the enzyme’s shape and making it less effective. The compound’s specific structure and functional groups enable it to interact effectively with the target enzyme .

Biochemical Pathways

It is known that pyrrolidine derivatives, which include 2-(2-bromophenyl)pyrrolidine, exhibit a wide range of important activities such as antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .

Pharmacokinetics

The presence of the pyrrolidine ring in the compound enhances its stability and bioactivity, which could potentially influence its pharmacokinetic properties .

Result of Action

The compounds derived from 2-(2-Bromophenyl)pyrrolidine exhibit potent inhibitory effects on target proteins . This suggests that they could form a novel class of inhibitors with potential efficacy against resistant mutations. The application of 2-(2-Bromophenyl)pyrrolidine in drug development signifies a crucial advancement in creating therapeutics for various debilitating conditions .

Action Environment

The action environment of 2-(2-Bromophenyl)pyrrolidine can influence its action, efficacy, and stability. It is known that the bromine moiety in the compound enhances its reactivity, while the pyrrolidine ring contributes to its stability and bioactivity . These features make 2-(2-Bromophenyl)pyrrolidine an intriguing compound for various research and development endeavors .

Safety and Hazards

Future Directions

Pyrrolidine derivatives, including 2-(2-Bromophenyl)pyrrolidine, have been the subject of recent advancements in pharmacology . They are fundamental components of the skeletal structure of many bioactive molecules . Future research will likely continue to explore these compounds for their potential therapeutic applications .

properties

IUPAC Name |

2-(2-bromophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLGMIVYENBFFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391203 | |

| Record name | 2-(2-bromophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromophenyl)pyrrolidine | |

CAS RN |

129540-24-5 | |

| Record name | 2-(2-Bromophenyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129540-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-bromophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(6R,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B135519.png)

![(5S)-3-Oxo-5-hydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester](/img/structure/B135521.png)

![3,4-Diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B135523.png)